1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of catalysts such as hydrochloric acid and oxidizing agents like hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale condensation and cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and cognitive functions . The compound’s structure allows it to bind effectively to these targets, disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have comparable structural features and applications.
Uniqueness
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to its combined benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a multifunctional ligand in medicinal chemistry .
Properties
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)10-4-2-3-9-11(10)13-12(18-9)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGWIOMMCSEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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